![molecular formula C9H9ClN4O B8499624 [5-chloro-2-(2H-triazol-4-ylamino)phenyl]methanol](/img/structure/B8499624.png)
[5-chloro-2-(2H-triazol-4-ylamino)phenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
[5-chloro-2-(2H-triazol-4-ylamino)phenyl]methanol is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-chloro-2-(2H-triazol-4-ylamino)phenyl]methanol typically involves the formation of the triazole ring followed by its attachment to the chlorophenylmethanol moiety. One common method is the “click” chemistry approach, which involves the cycloaddition of azides and alkynes to form the triazole ring . The reaction conditions often include the use of copper(I) catalysts and can be carried out in aqueous or organic solvents.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reaction vessels, and employing purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
[5-chloro-2-(2H-triazol-4-ylamino)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the chlorine atom could yield various substituted phenyl derivatives.
科学的研究の応用
[5-chloro-2-(2H-triazol-4-ylamino)phenyl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other chemical compounds.
作用機序
The mechanism of action of [5-chloro-2-(2H-triazol-4-ylamino)phenyl]methanol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in enzyme inhibition. Additionally, the compound can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, affecting various biochemical pathways .
類似化合物との比較
Similar Compounds
5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole: Another triazole-containing compound with energetic properties.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: A triazole derivative with biological activity.
1,2,4-triazole derivatives: Compounds with similar triazole rings but different substituents, showing various biological activities.
Uniqueness
[5-chloro-2-(2H-triazol-4-ylamino)phenyl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group and the hydroxyl group allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.
特性
分子式 |
C9H9ClN4O |
|---|---|
分子量 |
224.65 g/mol |
IUPAC名 |
[5-chloro-2-(2H-triazol-4-ylamino)phenyl]methanol |
InChI |
InChI=1S/C9H9ClN4O/c10-7-1-2-8(6(3-7)5-15)12-9-4-11-14-13-9/h1-4,15H,5H2,(H2,11,12,13,14) |
InChIキー |
ZHHLFKAMDJFSLW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)CO)NC2=NNN=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
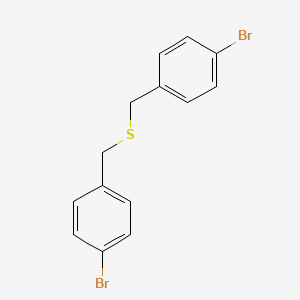
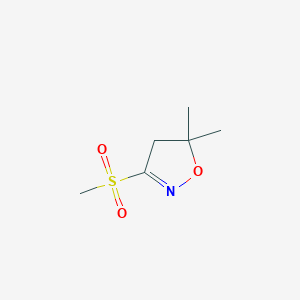
![1,4-Dioxa-8-aza-spiro[4.5]decane-8-carbonitrile](/img/structure/B8499555.png)
![Ethyl 6-oxo-[1,4]dioxepan-5-carboxylate](/img/structure/B8499559.png)
![Benzoic acid,3-chloro-5-[2-[[(1,1-dimethylethoxy)carbonyl]-4-pyridinylamino]ethoxy]-](/img/structure/B8499565.png)
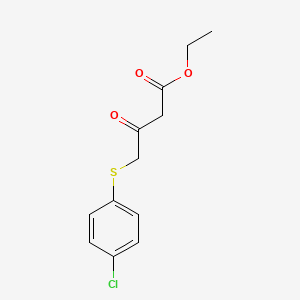
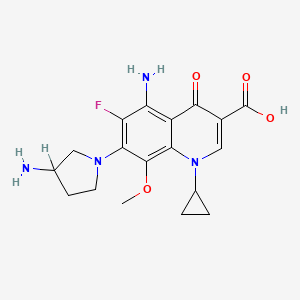
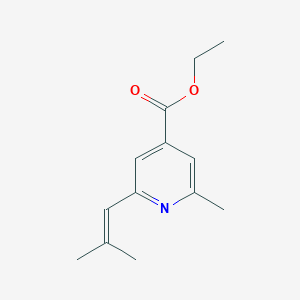
![3-Isobutyl-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8499584.png)
![4-Piperidinol, 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-](/img/structure/B8499589.png)
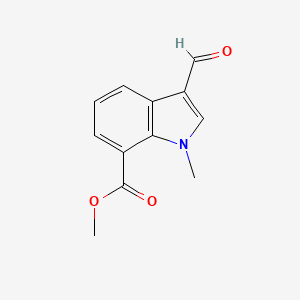
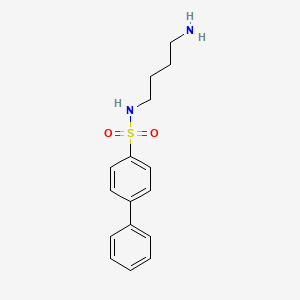
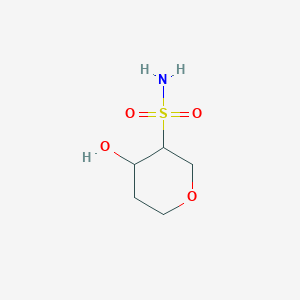
![(3aS*,6aR*)-5-Methylidene-hexahydro-cyclopenta[c]furan-1-one](/img/structure/B8499634.png)
